molecular formula C₂₉H₄₃NO₇S B1145132 (3R,11bR)-Tétrabénazine (1S)-(+)-10-Camphorsulfonate CAS No. 1223399-57-2

(3R,11bR)-Tétrabénazine (1S)-(+)-10-Camphorsulfonate

Numéro de catalogue: B1145132
Numéro CAS: 1223399-57-2
Poids moléculaire: 549.72
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, also known as (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate, is a useful research compound. Its molecular formula is C₂₉H₄₃NO₇S and its molecular weight is 549.72. The purity is usually 95%.
BenchChem offers high-quality (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la dyskinésie tardive

“(3R,11bR)-Tétrabénazine (1S)-(+)-10-Camphorsulfonate” est un inhibiteur sélectif du transporteur vésiculaire des monoamines 2 (VMAT2) biodisponible par voie orale {svg_1}. Il a été approuvé aux États-Unis pour le traitement des adultes atteints de dyskinésie tardive (DT), un trouble du mouvement causé par une exposition chronique à des agents bloquant les récepteurs de la dopamine {svg_2}.

Traitement du syndrome de Tourette

Ce composé est en phase 2 de développement aux États-Unis pour le traitement du syndrome de Tourette {svg_3}. Le syndrome de Tourette est un trouble neurologique caractérisé par des mouvements et des vocalisations répétitifs, stéréotypés et involontaires appelés tics.

Traitement de la maladie de Huntington

Au Japon, la phase 1 de développement a été achevée pour les maladies du système nerveux central (DT et maladie de Huntington) {svg_4}. La maladie de Huntington est une maladie génétique qui provoque la dégradation progressive des cellules nerveuses du cerveau.

Traitement de la schizophrénie

Le composé a également été envisagé pour le traitement de la schizophrénie aux États-Unis, après des études précliniques {svg_5}. La schizophrénie est un trouble mental grave dans lequel les personnes interprètent la réalité de manière anormale.

Inhibition du VMAT2

En tant qu’inhibiteur du VMAT2, “this compound” peut être utilisé dans la recherche pour étudier le rôle du VMAT2 dans divers troubles neurologiques et psychiatriques {svg_6}.

Recherche en neuropharmacologie

Compte tenu de son impact sur les transporteurs de monoamines, ce composé peut être utilisé dans la recherche en neuropharmacologie pour comprendre le rôle de ces transporteurs dans la fonction cérébrale et leurs implications dans divers troubles mentaux et neurologiques {svg_7}.

Mécanisme D'action

The mechanism of action of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is similar to that of Tetrabenazine, as it is an analogue of this compound . Tetrabenazine is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder .

Safety and Hazards

As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

Orientations Futures

The future directions of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” research could involve further exploration of its properties and potential applications. As an analogue of Tetrabenazine, it may have potential uses in the treatment of hyperkinetic movement disorders .

Analyse Biochimique

Biochemical Properties

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate plays a significant role in biochemical reactions by inhibiting the VMAT, which is responsible for transporting monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles . By inhibiting VMAT, this compound depletes the levels of these neurotransmitters in the synaptic cleft. The interaction with VMAT is crucial as it directly affects the storage and release of neurotransmitters, thereby influencing various neurological functions.

Cellular Effects

The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate on cells are profound, particularly in neurons. By depleting monoamine neurotransmitters, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction in dopamine levels can lead to decreased activation of dopamine receptors, which in turn affects downstream signaling pathways involved in motor control and mood regulation. Additionally, changes in serotonin and norepinephrine levels can influence mood, anxiety, and other cognitive functions.

Molecular Mechanism

At the molecular level, (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate exerts its effects by binding to VMAT and inhibiting its function . This inhibition prevents the uptake of monoamines into synaptic vesicles, leading to their depletion in the synaptic cleft. The compound’s binding interactions with VMAT are critical for its inhibitory action, which ultimately results in decreased neurotransmitter release and altered neuronal communication. Additionally, this compound may influence gene expression by modulating the levels of neurotransmitters that act as signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained depletion of neurotransmitters, which may result in long-term changes in neuronal activity and behavior. Additionally, the compound’s stability under different storage conditions can affect its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate in animal models are dose-dependent. At lower doses, the compound effectively depletes neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can induce toxic effects, such as motor impairments and behavioral changes. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is involved in metabolic pathways that regulate the synthesis, storage, and release of monoamine neurotransmitters . The compound interacts with enzymes and cofactors that are essential for the metabolism of dopamine, serotonin, and norepinephrine. By inhibiting VMAT, the compound disrupts the normal metabolic flux of these neurotransmitters, leading to altered levels of metabolites and changes in cellular function.

Transport and Distribution

The transport and distribution of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with VMAT is a key factor that determines its localization and accumulation in neuronal cells. Additionally, the compound’s distribution within different tissues can influence its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is primarily within synaptic vesicles, where it exerts its inhibitory effects on VMAT . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound effectively depletes neurotransmitter levels at the site of action.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] }

Numéro CAS

1223399-57-2

Formule moléculaire

C₂₉H₄₃NO₇S

Poids moléculaire

549.72

Synonymes

(+)-TBZ (1S)-(+)-10-Camphorsulfonate;  (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate;  (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.